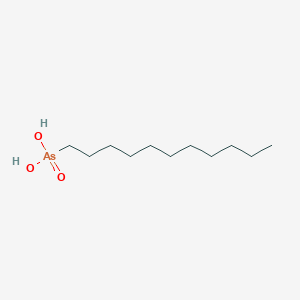

Undecylarsonic acid

Description

Undecylenic acid (IUPAC: 10-undecenoic acid, CAS 112-38-9) is an unsaturated fatty acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . It features a terminal double bond at the 10th carbon, contributing to its reactivity and biological activity. This compound is widely used in antifungal formulations (e.g., topical treatments for dermatophyte infections) and industrial applications due to its antimicrobial properties . Its structure allows for derivatization into salts (e.g., zinc undecylenate) or esters, enhancing stability in pharmaceutical preparations .

Properties

CAS No. |

36333-46-7 |

|---|---|

Molecular Formula |

C11H25AsO3 |

Molecular Weight |

280.24 g/mol |

IUPAC Name |

undecylarsonic acid |

InChI |

InChI=1S/C11H25AsO3/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h2-11H2,1H3,(H2,13,14,15) |

InChI Key |

SXEABJUQTFMDLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC[As](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Undecylenic acid is prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. Specifically, the methyl ester of ricinoleic acid is cracked to yield both undecylenic acid and heptanal. This process is conducted at temperatures ranging from 500 to 600°C in the presence of steam. The methyl ester is then hydrolyzed to produce undecylenic acid .

Chemical Reactions Analysis

Scientific Research Applications

Undecylenic acid has a wide range of scientific research applications:

Mechanism of Action

Undecylenic acid exerts its antifungal effects by interfering with the cell membrane of fungi. It disrupts the structure and function of the fungal cell wall, leading to the leakage of cellular contents and ultimately causing the death of the fungus . Additionally, it inhibits the formation of fungal biofilm and hyphae, preventing the fungi from growing and thriving .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on structural features, applications, and physicochemical properties:

Key Differences and Research Findings

Chemical Reactivity

- Undecylenic acid : Reacts with oxidizing agents, forming epoxides or undergoing addition reactions due to the terminal double bond .

- 2-Undecenoic acid: The internal double bond (C2-C3) may reduce antifungal efficacy compared to undecylenic acid, as terminal unsaturation is critical for membrane disruption in pathogens .

- n-Undecanoic acid: Saturation increases melting point (mp: 28–30°C vs. 24°C for undecylenic acid) and reduces solubility in polar solvents .

- Undecanedioic acid : The dicarboxylic structure enhances hydrophilicity (water solubility: ~462 mM in DMSO), making it suitable for polymer crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.